molecular formula C20H20N2OS B2523379 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034476-56-5

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2523379
CAS No.: 2034476-56-5
M. Wt: 336.45
InChI Key: WCFXBVUYVLAOQO-UHFFFAOYSA-N
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Description

4-Propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (CAS 2034476-56-5) is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a propyl substituent on the benzamide aromatic ring and a pyridine scaffold substituted with a thiophen-3-yl group at the 2-position, connected by a methylene linker . With a molecular formula of C20H20N2OS and a molecular weight of 336.45 g/mol, its unique structure contributes to potential interactions with various biological targets . Preclinical research suggests this compound and its analogues have significant potential in several areas. Studies on derivatives containing thiophene and pyridine moieties indicate possible antimicrobial properties, including activity against strains such as Staphylococcus aureus and Escherichia coli . The structural features also make it a candidate for investigation in cancer research, as modifications to the benzamide core may influence activity against specific enzymes or receptors involved in cancer cell proliferation . Furthermore, the presence of the pyridine and thiophene rings may enhance the molecule's ability to cross the blood-brain barrier, warranting exploration in neuropharmacology for potential neuroprotective effects or modulation of neurotransmitter systems . The mechanism of action is believed to involve the binding to specific enzymatic active sites or receptors, modulating their activity. The thiophene and pyridine rings are key contributors to the compound's binding affinity and specificity . This product is intended for research and further investigative applications only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-propyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-3-15-4-6-17(7-5-15)20(23)22-13-16-8-10-21-19(12-16)18-9-11-24-14-18/h4-12,14H,2-3,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFXBVUYVLAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene and pyridine compounds exhibit significant antimicrobial properties. The incorporation of these moieties in 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide suggests potential effectiveness against various bacterial strains and fungi. For instance, related compounds have demonstrated inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for its antimicrobial efficacy in clinical settings .
  • Cancer Research : The structural features of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide may allow it to interact with specific enzymes or receptors implicated in cancer cell proliferation. Research on similar compounds indicates that modifications in the benzamide structure can lead to enhanced activity against cancer cell lines, making this compound a candidate for further investigation in anticancer drug development.
  • Neuropharmacology : Compounds with similar structures have been studied for their neuroprotective effects, potentially acting on neurotransmitter systems or neuroinflammatory pathways. The presence of the pyridine and thiophene rings may enhance the ability of this compound to cross the blood-brain barrier, warranting exploration in neurodegenerative disease models .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing thiophene-pyridine derivatives reported that modifications to the benzamide structure significantly altered biological activity profiles. The synthesized compounds were characterized using NMR and mass spectrometry, confirming the successful incorporation of the desired functional groups .
  • Biological Evaluation : A comprehensive evaluation of related thiophene-based compounds indicated that their antimicrobial properties could be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This suggests that 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide may share similar mechanisms of action .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies on structurally similar compounds have indicated favorable absorption and distribution profiles, which are critical for therapeutic efficacy. These findings highlight the need for further studies on 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide to assess its bioavailability and metabolism in vivo .

Mechanism of Action

The mechanism of action of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophene and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Pyridine Moieties

Key structural analogues include benzamide derivatives with heterocyclic substituents, such as thiophene or pyridine rings, which influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Activities
4-Propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide (Target Compound) Propyl, thiophen-3-yl, pyridin-4-ylmethyl Not provided Not provided Inferred higher lipophilicity (vs. methyl analogues)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide HCl (5b) Aminocyclopropyl, thiophen-3-yl C22H21ClN2OS 420.93 g/mol Anti-LSD1 activity, 98.7% purity
4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide (3) Methyl, pyridine-4-yl, thiazole C17H15N3OS 317.39 g/mol 83% synthesis yield, yellow solid
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide Methyl, pyridin-4-ylmethyl C20H18N2O 302.38 g/mol XLogP3: 3.9, H-bond acceptors: 3
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide Thiophen-2-yl, piperidinyl-thiazole C24H22N4OS2 446.6 g/mol No reported physical properties
Key Observations:

The thiophen-3-yl group (vs. thiophen-2-yl in ) alters electronic and steric profiles, which may influence binding to biological targets like LSD1 .

However, bulkier substituents (e.g., propyl) might reduce yields due to steric hindrance.

Physical Properties :

  • The pyridin-4-ylmethyl group in contributes to a topological polar surface area (TPSA) of 45.4 Ų and XLogP3 of 3.7. The target compound, with a propyl group, likely has a higher XLogP3 (~4.5–5.0), favoring lipid bilayer penetration.

Gaps in Research

  • Synthetic Data: No synthesis details or yields are reported for the target compound.
  • Physicochemical Properties : Melting points, solubility, and spectral data (NMR, MS) are missing.
  • Biological Profiling : Anti-LSD1 or other bioactivity data are absent.

Biological Activity

4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including a thiophene and pyridine moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H20N2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{S}

This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its biological properties.

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic applications due to its interaction with various biological targets. Notably, it has shown promise in:

  • Antiviral Activity : Similar compounds in the benzamide class have demonstrated efficacy against viral targets, particularly in inhibiting RNA polymerase activity in viruses such as hepatitis C virus (HCV). For instance, benzamide derivatives have been documented to inhibit NS5B RNA polymerase with IC50 values in the low micromolar range .
  • Anticancer Properties : Research indicates that derivatives of benzamides can exhibit significant cytotoxicity against cancer cell lines. A study highlighted that certain benzamide derivatives were able to inhibit cell proliferation effectively in tumorigenic cells while sparing non-tumorigenic cells .

The mechanisms through which 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : It is hypothesized that this compound could modulate signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

Study Findings Reference
Study on Antiviral ActivityDemonstrated inhibition of HCV NS5B polymerase with IC50 values around 32 μM.
Anticancer EfficacyShowed selective cytotoxicity towards cancer cells with minimal effects on healthy cells at concentrations up to 10 μM.
Structural AnalysisInvestigated the molecular interactions using DFT and docking studies, revealing potential binding sites on target proteins.

Synthetic Routes

The synthesis of 4-propyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions:

  • Formation of Pyridinylmethyl Intermediate : This step involves creating a key intermediate necessary for subsequent reactions.
  • Amidation Reaction : The intermediate is reacted with 4-propylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Q & A

Q. How does the compound’s logD affect blood-brain barrier (BBB) penetration?

  • Methodology :
  • Parallel artificial membrane permeability assay (PAMPA-BBB) : Compare permeability of 4-propyl-N-... with reference compounds (e.g., caffeine). LogD ~2.5–3.5 suggests moderate BBB penetration .
  • In silico predictors : Use SwissADME to validate experimental data .

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